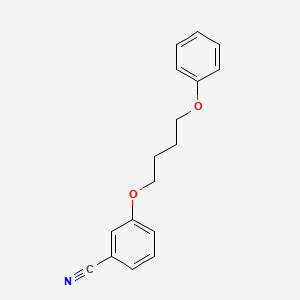![molecular formula C15H10N2O2 B14684573 2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione CAS No. 35694-44-1](/img/structure/B14684573.png)
2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a diazenyl group (-N=N-) attached to a phenyl ring and an indene-1,3-dione moiety. This compound is known for its vibrant color and is often used as a dye or pigment in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione typically involves the diazotization of aniline followed by coupling with indene-1,3-dione. The reaction conditions generally include:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with indene-1,3-dione in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Can lead to the formation of quinones or other oxidized derivatives.
Reduction: Produces aniline derivatives.
Substitution: Results in halogenated or nitrated products.
Applications De Recherche Scientifique
2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed as a staining agent in microscopy to visualize biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of 2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione involves its interaction with molecular targets through the azo group. The compound can undergo:
Electron Transfer: Facilitating redox reactions.
Complex Formation: Binding with metal ions or other molecules to form stable complexes.
Pathways Involved: The compound can participate in various biochemical pathways, including those involving oxidative stress and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(e)-Phenyldiazenyl]-1h-indene-1,2(2h)-dione: Similar structure but different position of the dione group.
2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione derivatives: Compounds with different substituents on the phenyl or indene ring.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in dye and pigment applications.
Propriétés
Numéro CAS |
35694-44-1 |
|---|---|
Formule moléculaire |
C15H10N2O2 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-phenyldiazenylindene-1,3-dione |
InChI |
InChI=1S/C15H10N2O2/c18-14-11-8-4-5-9-12(11)15(19)13(14)17-16-10-6-2-1-3-7-10/h1-9,13H |
Clé InChI |
LWVSYXZVCSDZNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




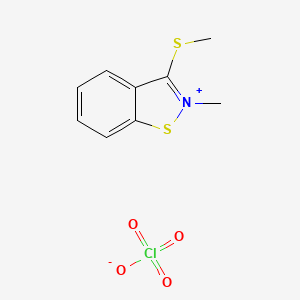
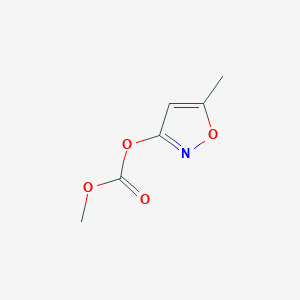
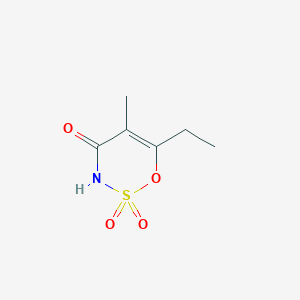
![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
![[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate](/img/structure/B14684546.png)
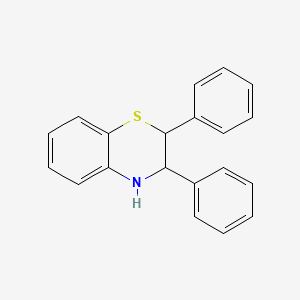
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
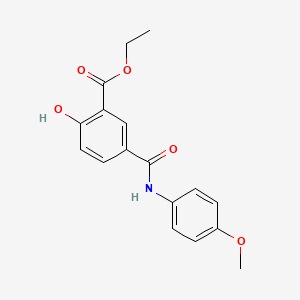
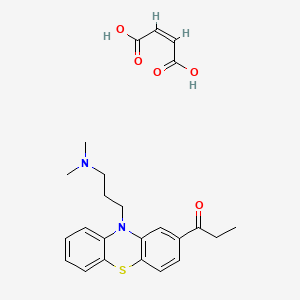
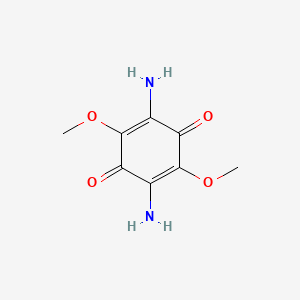
![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
